Electrophilic Chlorination Reactivity of Azoxybenzene vs. Azobenzene
In electrophilic chlorination with molecular chlorine, azoxybenzene demonstrates significantly higher reactivity than azobenzene. This difference stems from azobenzene's formation of stable complexes with halogens, which sequester the electrophile and inhibit the reaction, a phenomenon not observed with azoxybenzene [1].
| Evidence Dimension | Relative reactivity toward molecular chlorine (Cl₂) |
|---|---|
| Target Compound Data | Quantitatively more reactive than azobenzene (exact rate factor not reported, but direct comparative statement from kinetic study) |
| Comparator Or Baseline | Azobenzene: virtually no activation toward chlorination by molecular chlorine |
| Quantified Difference | Azoxybenzene is the more reactive species with molecular chlorine [1] |
| Conditions | Kinetic study of chlorination reactions with molecular chlorine and protonated chlorine acetate, relative to benzene |
Why This Matters
Selecting azoxybenzene over azobenzene is critical for synthetic routes requiring electrophilic aromatic substitution with molecular halogens, ensuring reaction progression and product formation.
- [1] Ahmed, K. A., Hanhela, P. J., Hassan, M., Miller, J., & Paul, D. B. Kinetics of the chlorination of azobenzene and comparison with azoxybenzene. Australian Journal of Chemistry, 1984, 37(11), 2249-2259. View Source
